molecular formula C20H16FN3OS B2932730 (3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone CAS No. 1203153-01-8

(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone

Cat. No.: B2932730
CAS No.: 1203153-01-8
M. Wt: 365.43
InChI Key: SAQFDUIFUWNNFC-UHFFFAOYSA-N
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Description

The compound “(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone” is a methanone derivative featuring a pyrazole moiety substituted with 3,5-dimethyl groups and a thiophene ring bearing 4-fluorophenyl and pyrrole substituents.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[4-(4-fluorophenyl)-3-pyrrol-1-ylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-13-11-14(2)24(22-13)20(25)19-18(23-9-3-4-10-23)17(12-26-19)15-5-7-16(21)8-6-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQFDUIFUWNNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone is a novel pyrazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H27FN4OC_{23}H_{27}FN_4O, with a molecular weight of 394.5 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a fluorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H27FN4OC_{23}H_{27}FN_4O
Molecular Weight394.5 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .

Anticancer Properties

Preliminary studies have indicated that this pyrazole derivative possesses anticancer activity against various cancer cell lines. It was observed to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Study on Inflammation : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and histopathological changes compared to controls .
  • Cancer Cell Line Testing : In tests involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties .

Chemical Reactions Analysis

Key Structural Features and Reactivity Hotspots

The molecule contains three primary reactive regions:

  • Pyrazole ring : 3,5-dimethyl substituents create steric hindrance, limiting electrophilic substitution but enabling nucleophilic or radical reactions at the N1 position.
  • Thiophene ring : The 3-(1H-pyrrol-1-yl) and 4-(4-fluorophenyl) substituents direct electrophilic substitution to the 5-position of the thiophene.
  • Methanone group : The carbonyl is a site for nucleophilic addition or condensation reactions .

Core Assembly

The compound is synthesized via multi-step protocols involving:

  • Thiophene functionalization : Halogenation at the 2-position of thiophene followed by Suzuki-Miyaura coupling with 4-fluorophenylboronic acid .
  • Pyrrole introduction : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the pyrrole group at the 3-position of thiophene .
  • Pyrazole coupling : Reaction of 3,5-dimethylpyrazole with the thiophene intermediate via Ullmann or nucleophilic substitution .

Example Reaction Sequence:

StepReaction TypeReagents/ConditionsProduct Intermediate
1HalogenationNBS, CCl₄, 0°C2-Bromo-3-(1H-pyrrol-1-yl)thiophene
2Suzuki CouplingPd(PPh₃)₄, 4-fluorophenylboronic acid4-(4-Fluorophenyl)-thiophene
3Nucleophilic Substitution3,5-Dimethylpyrazole, K₂CO₃, DMFTarget Compound

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS at the 5-position due to electron-donating effects of the pyrrole substituent:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 (yield: 72%) .
  • Sulfonation : SO₃/DCE adds a sulfonic acid group (yield: 65%) .

Nucleophilic Reactions

  • Methanone reactivity : Reacts with hydrazines to form hydrazones (e.g., phenylhydrazine, 80°C, EtOH).
  • Pyrazole N-alkylation : Treatment with alkyl halides (e.g., CH₃I, K₂CO₃) modifies the pyrazole N1 position .

Cross-Coupling Reactions

  • Suzuki-Miyaura : The 4-fluorophenyl group can be replaced using aryl boronic acids (Pd catalysis, 90°C) .
  • Buchwald-Hartwig : Amination of the thiophene ring with primary/secondary amines .

Functional Group Transformations

Functional GroupReactionReagentsProduct Application
Methanone (C=O)Condensation with NH₂NH₂Hydrazine, EtOH, ΔHydrazone for crystallography
Thiophene (C-H)BrominationNBS, AIBN, CCl₄Brominated analog for SAR studies
Pyrazole (N1)AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivatives

Stability and Degradation

  • Thermal stability : Decomposes above 240°C (DSC data).
  • Photoreactivity : UV exposure induces thiophene ring oxidation, forming sulfoxide derivatives .
  • Hydrolytic sensitivity : Stable in neutral aqueous conditions but degrades in acidic/basic media via ketone hydrolysis .

Computational Insights

  • DFT studies : The 4-fluorophenyl group withdraws electron density (−I effect), polarizing the thiophene ring and enhancing electrophilic substitution at C5 .
  • NBO analysis : Strong hyperconjugation between the pyrrole lone pair and thiophene π-system stabilizes the molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines three key heterocycles: pyrazole, thiophene, and pyrrole. Below is a comparison with structurally related analogs:

Compound Core Heterocycles Key Substituents Molecular Weight*
Target Compound Pyrazole, thiophene, pyrrole 3,5-dimethyl, 4-fluorophenyl ~407.4 (estimated)
5a–g () Pyrazoline, benzene 4-hydroxyphenyl, varied R-groups ~280–350
Compound I () Pyrazoline, benzothiazole 4-methoxyphenyl, 6-methylbenzothiazole ~397.5
7a () Pyrazole, thiophene Cyano, amino, hydroxy ~290.3

*Molecular weights estimated based on structural formulas.

Key Observations :

  • The pyrrole-thiophene linkage is unique to the target compound, distinguishing it from pyrazoline-based analogs in and .

Contrasts :

  • The target compound’s synthesis may require milder conditions than the sulfur-mediated reactions in .
  • Fluorine incorporation (as in the 4-fluorophenyl group) often demands specialized reagents (e.g., fluorobenzenes), unlike methoxy or hydroxy groups .

Physicochemical Properties

Limited solubility data are available, but comparisons can be inferred:

Compound Solubility (pH 7.4) LogP*
Target Compound Not reported ~3.8 (estimated)
7a () Not reported ~1.9
MLS000772186 () 43.6 µg/mL ~2.5

*LogP calculated using fragment-based methods.

Insights :

  • The fluorophenyl and pyrrole groups in the target compound may reduce aqueous solubility compared to cyano/hydroxy-substituted analogs like 7a .
  • Higher molecular weight (~407) compared to ’s compound (309.4) could further limit bioavailability .

Hypotheses for Target Compound :

  • The fluorine atom may enhance metabolic stability, extending half-life in vivo compared to methoxy-substituted analogs .
  • The pyrrole-thiophene system could enable π-stacking interactions with biological targets, similar to benzothiazole in .

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